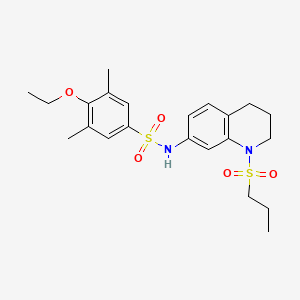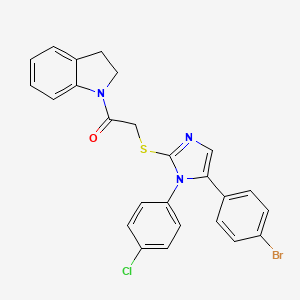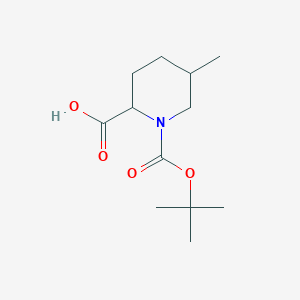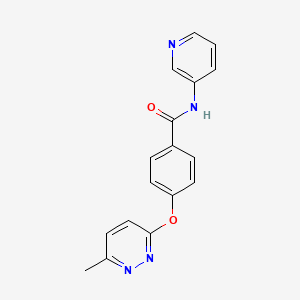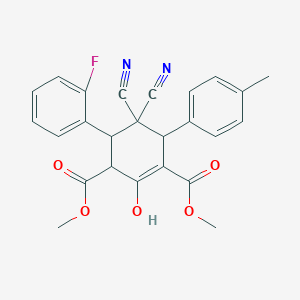
3-methyl-7-(2-oxo-2-phenylethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-(2-oxo-2-phenylethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, also known as PPAP, is a synthetic compound that has been studied for its potential therapeutic applications. PPAP belongs to the class of purine derivatives and has been found to possess interesting pharmacological properties. In
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
Reactions with Phosphorus Pentaoxide and Triethylamine
Moharram and Osman (1989) explored the reactions of purine derivatives with phosphorus pentaoxide and triethylamine, producing compounds with potential antitumor activity. This research demonstrates the chemical versatility and potential pharmaceutical applications of purine derivatives Moharram & Osman, 1989.
Crystal Structure Analysis
The crystal structure of related compounds, such as Mannich bases and their derivatives, has been analyzed to understand their conformation, vibrational characteristics, and potential biological functions. Franklin et al. (2011) discussed the structural and molecular interactions of these compounds, which are crucial for their biological activities Franklin et al., 2011.
Pharmaceutical Applications and Biological Activities
Antitumor Effects
The antitumor effects of purine derivatives have been a subject of interest. The synthesis and examination of these compounds reveal their potential in cancer treatment strategies, highlighting the importance of chemical modifications in enhancing biological activity Moharram & Osman, 1989.
Antidepressant Properties
Khaliullin et al. (2018) synthesized a compound with a similar structure and reported its antidepressant activity. This showcases the therapeutic potential of purine derivatives in treating depression, emphasizing the significance of structural modifications to achieve desired biological effects Khaliullin et al., 2018.
Propiedades
IUPAC Name |
3-methyl-7-phenacyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-9-18-16-19-14-13(15(24)20-17(25)21(14)2)22(16)10-12(23)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVISSNHNXLOFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(=O)C3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-phenacyl-8-(propylamino)purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2873202.png)
![2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2873204.png)
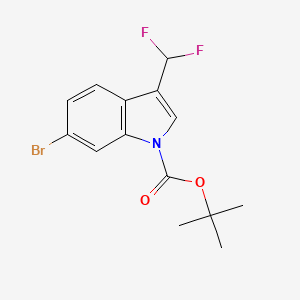
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride](/img/structure/B2873207.png)
![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide](/img/structure/B2873208.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2873209.png)
![1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2873210.png)

